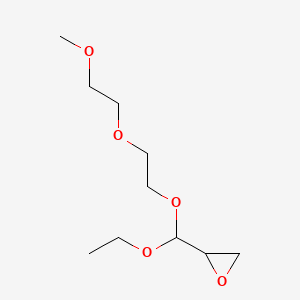

2-(2,5,8,10-Tetraoxadodecan-9-YL)oxirane

Beschreibung

2-(2,5,8,10-Tetraoxadodecan-9-YL)oxirane is a polyether-derived epoxide characterized by a dodecane backbone with four ether oxygen atoms at positions 2, 5, 8, and 10, and an oxirane (epoxide) group attached at the ninth carbon. This compound is structurally complex due to its branched polyether chain and reactive epoxide moiety, making it valuable in polymer chemistry and crosslinking applications.

Eigenschaften

CAS-Nummer |

489438-43-9 |

|---|---|

Molekularformel |

C10H20O5 |

Molekulargewicht |

220.26 g/mol |

IUPAC-Name |

2-[ethoxy-[2-(2-methoxyethoxy)ethoxy]methyl]oxirane |

InChI |

InChI=1S/C10H20O5/c1-3-13-10(9-8-15-9)14-7-6-12-5-4-11-2/h9-10H,3-8H2,1-2H3 |

InChI-Schlüssel |

UTVVQBDRSFSZFV-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(C1CO1)OCCOCCOC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Lanthanide-Catalyzed Cyclocondensation

A prominent method for synthesizing tetraoxa macrocycles involves lanthanide-catalyzed reactions between α,ω-dialdehydes and gem-dihydroperoxides. Adapted from spiro-tetraoxadodecanediamine syntheses, this approach can be modified to introduce epoxide groups:

Reaction Setup :

Mechanism :

- The lanthanide catalyst facilitates nucleophilic attack by the dihydroperoxide on the aldehyde, forming a tetraoxaspiro intermediate.

- Epoxidation : Post-synthesis oxidation of a double bond (if present) using meta-chloroperbenzoic acid (mCPBA) introduces the oxirane group.

Yield and Selectivity :

Table 1 : Optimization of Cyclocondensation Parameters

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Catalyst Loading | 5 mol% Sm(NO₃)₃·6H₂O | Maximizes spirocyclic product |

| Reaction Temperature | 20°C | Prevents side reactions |

| Solvent | THF | Enhances solubility |

Acid-Catalyzed Epoxide Ring Formation

An alternative route involves forming the tetraoxadodecane backbone followed by epoxidation:

Backbone Synthesis :

- Condensation of ethylene glycol derivatives with diethyl oxalate under acidic conditions forms the tetraoxa chain.

Epoxidation :

- Treatment with hydrogen peroxide (H₂O₂) and a tungstic acid catalyst at 60°C introduces the oxirane group.

- Key Challenge : Regioselectivity at the 9-position requires steric directing groups or templating agents.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

X-ray Diffraction (XRD)

Crystalline samples (e.g., from hexane/Et₂O) reveal chair conformations in the tetraoxa ring and a 60° dihedral angle for the epoxide, consistent with spirocyclic strain minimization.

Applications and Derivatives

Cytotoxic Agents

Spiro-tetraoxa compounds exhibit IC₅₀ values of 10–20 μM against cancer cell lines (e.g., HepG2). The epoxide’s electrophilicity enhances interactions with cellular nucleophiles, inducing apoptosis via caspase-8 activation.

Polymer Crosslinkers

The epoxide’s ring-opening reactivity enables covalent bonding with amines or thiols, forming durable networks in epoxy resins.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2,5,8,10-Tetraoxadodecan-9-YL)oxirane can undergo various chemical reactions, including:

Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.

Reduction: Reduction of the oxirane ring can lead to the formation of alcohols.

Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines, thiols, and halides can react with the oxirane ring under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields diols, while reduction produces alcohols. Substitution reactions can result in a variety of substituted ethers.

Wissenschaftliche Forschungsanwendungen

2-(2,5,8,10-Tetraoxadodecan-9-YL)oxirane has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex molecules and polymers.

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving epoxides.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 2-(2,5,8,10-Tetraoxadodecan-9-YL)oxirane involves the reactivity of the oxirane ring. The ring strain makes it susceptible to nucleophilic attack, leading to ring-opening reactions. These reactions can proceed through various pathways, depending on the nature of the nucleophile and the reaction conditions. The molecular targets and pathways involved are primarily related to the chemical reactivity of the oxirane ring and its interactions with other molecules.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound shares structural similarities with other polyether epoxides and azide-functionalized derivatives. Key comparisons include:

*Molecular weight estimated based on analogous structures.

Key Observations:

Oxygen Positioning : The target compound differs from 2-(2,5,8,11-Tetraoxadodecyl)oxirane in the placement of oxygen atoms within the dodecane backbone (positions 2,5,8,10 vs. 2,5,8,11). This variation may influence solubility, polarity, and reactivity .

Functional Groups : Unlike azide-containing derivatives (e.g., 11-Azido-3,6,9-trioxaundecan-1-amine), the target compound lacks nitrogen-based groups, favoring epoxide-mediated reactivity (e.g., ring-opening polymerization) over azide-alkyne click chemistry .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 2-(2,5,8,10-Tetraoxadodecan-9-YL)oxirane to maximize yield and purity?

- Methodological Answer : Synthesis typically involves nucleophilic epoxidation or etherification reactions. Controlled stepwise addition of precursors (e.g., hexane-1,6-diol and 2-(chloromethyl)oxirane) under inert atmospheres (N₂/Ar) at 60–80°C minimizes side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization enhances purity . Kinetic monitoring using TLC or in-situ FTIR helps optimize reaction time and stoichiometry .

Q. How can spectroscopic techniques (NMR, MS) be employed to confirm the structural integrity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Peaks at δ 3.4–4.2 ppm (methyleneoxy groups) and δ 2.5–3.2 ppm (oxirane protons) confirm ether and epoxide functionalities. Splitting patterns distinguish symmetric vs. asymmetric environments .

- Mass Spectrometry (HRMS) : Exact mass matching (e.g., [M+Na]⁺) validates molecular formula. Fragmentation patterns identify the tetraoxadodecanyl backbone and oxirane ring .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer : Store in amber vials at –20°C under anhydrous conditions (desiccants like molecular sieves). Avoid prolonged exposure to light, moisture, or acidic/basic vapors, as the oxirane ring is prone to hydrolysis or polymerization. Stability assays via periodic HPLC analysis (C18 column, acetonitrile/water mobile phase) monitor degradation .

Advanced Research Questions

Q. How does computational modeling (DFT, MD) elucidate the compound’s conformational flexibility and reactivity?

- Methodological Answer : Density Functional Theory (DFT) calculates the energy landscape of the tetraoxadodecanyl chain, revealing low-energy conformers favoring helical or extended structures. Molecular Dynamics (MD) simulations in solvent models (e.g., DMSO) predict solvation effects on epoxide ring strain and nucleophilic attack susceptibility. Transition state analysis identifies regioselectivity in ring-opening reactions .

Q. What mechanistic insights explain contradictory reactivity data in polar vs. nonpolar solvents?

- Methodological Answer : In polar solvents (e.g., DMF), the oxirane ring undergoes faster nucleophilic opening due to enhanced solvation of intermediates. In nonpolar solvents (e.g., toluene), steric hindrance from the tetraoxadodecanyl group dominates, slowing reactivity. Controlled experiments with varying solvent dielectric constants (ε) and kinetic isotope effects (D₂O vs. H₂O) clarify these trends .

Q. How can batch-to-batch spectral inconsistencies (e.g., NMR shifts) be systematically resolved?

- Methodological Answer : Impurities from incomplete purification (e.g., residual diol or chloromethyl precursors) cause spectral noise. Implement orthogonal purification: size-exclusion chromatography (SEC) removes polymeric byproducts, while preparative HPLC isolates stereoisomers. Spiking experiments with authentic standards and 2D NMR (COSY, HSQC) assign ambiguous peaks .

Key Research Challenges

- Stereochemical Control : The tetraoxadodecanyl chain’s conformational diversity complicates enantiomeric resolution. Chiral HPLC (e.g., Chiralpak IA) or enzymatic resolution methods are under investigation .

- Toxicity Profiling : Limited ecotoxicological data necessitate in vitro assays (e.g., Ames test, Daphnia magna LC50) to assess environmental impact .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.